![molecular formula C13H17ClN2O B1274377 N-(2-chlorobenzyl)piperidine-4-carboxamide CAS No. 429631-11-8](/img/structure/B1274377.png)
N-(2-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)piperidine-4-carboxamide derivatives has been explored in various contexts, with different research groups focusing on the development of novel compounds for pharmacological applications. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized as TRPM8 antagonists, employing analogue-based rational design and screening . Another study reported the synthesis of a CCR5 antagonist through a multi-step reaction starting from piperidin-4-one, which involved elimination, reduction, and bromination reactions . Similarly, a related compound was prepared using a similar approach, highlighting the versatility of piperidine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a CCR5 antagonist was confirmed by 1H NMR, 13C NMR, and ESI-MS . In another study, the crystal structure of a nitrogenous compound containing a piperazine moiety was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT), which was then compared with the experimental data .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been explored in the context of catalysis and antibacterial activity. One study developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Another research effort synthesized 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides via a one-pot, three-component reaction, which also demonstrated antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and functional groups. The study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compounds through DFT analysis, molecular electrostatic potential, and frontier molecular orbitals . Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides revealed the importance of substituents on the physical properties of the compounds, which were confirmed by IR, 1H NMR, and ESI-MS .
Scientific Research Applications
Synthesis and Antibacterial Evaluation
N-benzyl-2-cyanoacetamide, which is structurally related to N-(2-chlorobenzyl)piperidine-4-carboxamide, has been utilized in the synthesis of a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a reaction involving 2-naphthol and aromatic aldehydes in the presence of piperidine as a base. Some of these compounds showed antibacterial effects against both Gram-negative and Gram-positive bacteria, indicating their potential in antibacterial applications (Pouramiri, Kermani, & Khaleghi, 2017).
Asymmetric Reduction in Catalysis
Chiral piperidine-2-carboxamides, which share a functional group with this compound, have been used as Lewis base catalysts for the asymmetric reduction of N-acyl enamines by trichlorosilane. This process has been effective for a broad range of substrates, providing chiral N-acyl amine products in high yields and moderate enantioselectivities (Jian, 2009).
Pharmacological Property Modulation
The N-alkyl-piperidine-2-carboxamide core, related to this compound, was studied for its pharmacologically relevant properties. By introducing fluorine atoms into the side chains of local anesthetics, the basicity, lipophilicity, aqueous solubility, and oxidative degradation rates were modulated. These findings indicate the potential of such modifications in developing new pharmacological agents (Vorberg et al., 2016).
Synthesis of Novel CCR5 Antagonists
Compounds structurally related to this compound were synthesized as novel non-peptide CCR5 antagonists. These antagonists have potential applications in the treatment of diseases like HIV-1, showcasing the versatility of the piperidine carboxamide group in therapeutic drug development (Bi, 2014).
Sigma-1 Receptor Affinity and Selectivity
Derivatives of piperidine-4-carboxamide, including those with structural similarities to this compound, were designed and synthesized to evaluate their binding affinity and selectivity towards σ1 and σ2 receptors. Certain derivatives exhibited very high σ1 affinity and selectivity, indicating potential applications in neurological and psychiatric conditions (Zampieri et al., 2015).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLSFOVSWDIEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397496 |
Source
|
Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
429631-11-8 |
Source
|
Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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